3,5-Difluorobenzenosulfonamida

Descripción general

Descripción

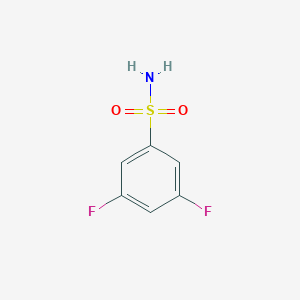

La 3,5-Difluorobencenosulfonamida es un compuesto orgánico que pertenece a la clase de las bencenosulfonamidas. Estos compuestos se caracterizan por un grupo sulfonamida que está unido a un anillo de benceno mediante un enlace S. La fórmula molecular de la 3,5-Difluorobencenosulfonamida es C6H5F2NO2S, y tiene un peso molecular de 193,17 g/mol . Este compuesto es conocido por su función como inhibidor de la anhidrasa carbónica, lo que lo convierte en un compuesto significativo en diversas aplicaciones científicas e industriales .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DFBSA has been studied for its potential as a therapeutic agent due to its ability to inhibit carbonic anhydrase (CA) enzymes. This inhibition can be beneficial for conditions such as glaucoma and certain types of cancer.

- Mechanism of Action : DFBSA acts as an inhibitor of carbonic anhydrase II, which plays a crucial role in regulating pH and fluid balance in various biological systems .

- Case Studies :

- A study demonstrated that DFBSA effectively inhibits CA activity, leading to reduced tumor growth in preclinical models .

- Another investigation highlighted its potential in treating neuropsychiatric disorders by modulating histone deacetylases (HDACs), which are involved in gene expression regulation.

Materials Science

DFBSA is utilized in the synthesis of advanced materials, particularly polymers and coatings that require specific thermal and mechanical properties.

- Polymer Development : Research has shown that polymers derived from DFBSA exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

- Case Studies :

Biological Research

The compound has been investigated for its biological activities beyond enzyme inhibition.

- Antimicrobial Properties : DFBSA has shown efficacy against various pathogenic microorganisms, indicating its potential as an antimicrobial agent.

- Cytotoxicity Studies : Assessments using human lung fibroblasts (MRC-5) revealed that DFBSA exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable therapeutic index for further development.

Mecanismo De Acción

El principal mecanismo de acción de la 3,5-Difluorobencenosulfonamida implica la inhibición de las enzimas anhidrasa carbónica. Se une al sitio activo de la enzima, formando un complejo 1:1, lo que impide que la enzima catalice la conversión de dióxido de carbono a bicarbonato y viceversa. Esta inhibición puede afectar a varios procesos fisiológicos, incluyendo la respiración y el equilibrio ácido-base .

Compuestos similares:

- Bencenosulfonamida

- 4-Fluorobencenosulfonamida

- 2,3,5,6-Tetrafluorobencenosulfonamida

Comparación: La 3,5-Difluorobencenosulfonamida es única debido a la presencia de dos átomos de flúor en las posiciones 3 y 5 del anillo de benceno. Esta característica estructural aumenta su afinidad de unión a las enzimas anhidrasa carbónica en comparación con otras bencenosulfonamidas. Además, los átomos de flúor contribuyen a la estabilidad y reactividad del compuesto, lo que lo convierte en un valioso intermedio en diversas síntesis químicas .

Análisis Bioquímico

Biochemical Properties

3,5-Difluorobenzenesulfonamide interacts with the enzyme carbonic anhydrase I, forming a 1:1 complex . This interaction inhibits the activity of the enzyme, which plays a crucial role in maintaining acid-base balance in the body .

Cellular Effects

As a carbonic anhydrase inhibitor, it can be inferred that it may influence cellular pH regulation and ion transport processes, given the role of carbonic anhydrase in these cellular functions .

Molecular Mechanism

3,5-Difluorobenzenesulfonamide exerts its effects at the molecular level by binding to carbonic anhydrase I and inhibiting its activity . This interaction disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by carbonic anhydrase .

Metabolic Pathways

Given its role as a carbonic anhydrase inhibitor, it may influence the bicarbonate buffer system and related metabolic pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 3,5-Difluorobencenosulfonamida generalmente implica la reacción del cloruro de 3,5-difluorobencenosulfonilo con amoníaco o una amina en condiciones controladas. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o cloroformo, y la temperatura se mantiene a un nivel bajo para evitar la descomposición .

Métodos de producción industrial: En un entorno industrial, la producción de 3,5-Difluorobencenosulfonamida puede implicar reacciones a gran escala utilizando equipos automatizados para garantizar la coherencia y la pureza. El proceso incluye la purificación del producto final mediante técnicas de recristalización o cromatografía para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: La 3,5-Difluorobencenosulfonamida experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: Los átomos de flúor en el anillo de benceno pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.

Reacciones de oxidación y reducción: El grupo sulfonamida puede participar en reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Reacciones de sustitución: Se utilizan comúnmente reactivos como halógenos, agentes alquilantes y nucleófilos.

Reacciones de oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reacciones de reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varias bencenosulfonamidas sustituidas y sus derivados, que pueden utilizarse en diferentes aplicaciones .

Comparación Con Compuestos Similares

- Benzenesulfonamide

- 4-Fluorobenzenesulfonamide

- 2,3,5,6-Tetrafluorobenzenesulfonamide

Comparison: 3,5-Difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring. This structural feature enhances its binding affinity to carbonic anhydrase enzymes compared to other benzenesulfonamides. Additionally, the fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Actividad Biológica

3,5-Difluorobenzenesulfonamide (DB02087) is a small molecule that has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This compound's structure and functional properties make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 3,5-difluorobenzenesulfonamide, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₆H₅F₂NO₂S

- Molecular Weight : 193.17 g/mol

- CAS Number : 140480-89-3

- Melting Point : 157–161 °C

The compound features a sulfonamide group attached to a difluorobenzene ring, which contributes to its biological activity by interacting with various enzymes, particularly carbonic anhydrases.

3,5-Difluorobenzenesulfonamide acts primarily as an inhibitor of carbonic anhydrase II (CA II), which is crucial for regulating pH and fluid balance in various physiological processes. The inhibition of CA II can lead to significant biological effects, including alterations in bone resorption and osteoclast differentiation .

The compound has also been shown to stimulate chloride-bicarbonate exchange activity in SLC26A6, indicating its role in ion transport processes .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of sulfonamides has revealed that modifications to the benzene ring can significantly impact binding affinity and inhibitory potency against carbonic anhydrases. For instance:

- Fluorination : The presence of fluorine atoms enhances the binding affinity due to increased hydrophobic interactions.

- Substituent Positioning : Variations in the position of substituents on the benzene ring affect the overall efficacy of the compound as an inhibitor .

Table 1 summarizes key findings related to the binding affinities of various sulfonamide derivatives against different carbonic anhydrase isoforms.

| Compound | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) |

|---|---|---|---|

| 3,5-Difluorobenzenesulfonamide | 100 | 20 | 150 |

| 4-Substituted tetrafluorobenzenesulfonamides | 10 | 5 | 30 |

Case Studies

Several studies have investigated the biological effects of 3,5-difluorobenzenesulfonamide:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited CA II with an IC50 value in the nanomolar range, highlighting its potential as a therapeutic agent for conditions such as glaucoma and edema due to its ability to modulate fluid dynamics .

- Impact on Osteoclast Function : Research indicated that 3,5-difluorobenzenesulfonamide plays a role in osteoclast differentiation and function. In vitro studies showed that treatment with this compound reduced osteoclast formation and activity, suggesting a potential application in osteoporosis management .

- Ion Exchange Mechanism : Another study focused on the chloride-bicarbonate exchange activity stimulated by this compound. It was found that 3,5-difluorobenzenesulfonamide enhances bicarbonate secretion in epithelial cells, which could have implications for treating disorders related to acid-base balance .

Propiedades

IUPAC Name |

3,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQPOVUFDWKPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332219 | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-89-3 | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTI28JEB8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Difluorobenzenesulfonamide interact with its target and what are the downstream effects?

A1: 3,5-Difluorobenzenesulfonamide acts as an inhibitor of carbonic anhydrase, specifically human carbonic anhydrase I. [] It binds to the enzyme in a 1:1 complex, forming an anion in the bound state. [] While the aromatic ring of the inhibitor experiences rapid rotation within the complex, there's evidence of interaction with the aromatic ring of Phenylalanine-91 within the enzyme. [] This interaction is strong enough to produce a noticeable Nuclear Overhauser Effect (NOE) in Fluorine-19 Nuclear Magnetic Resonance (NMR) studies. [] Furthermore, fluorination of the inhibitor enhances its binding affinity to the enzyme. []

Q2: Can 3,5-Difluorobenzenesulfonamide be used to improve the performance of perovskite solar cells?

A2: Yes, research indicates that 3,5-Difluorobenzenesulfonamide can be applied as an interface modifier between the perovskite layer and the spiro-OMeTAD hole transport layer in conventional perovskite solar cells. [] The molecule exhibits a "two-birds-with-one-stone" functionality by passivating undercoordinated lead (Pb2+)-related surface defects through coordination via its S=O group. [] Simultaneously, it strengthens the perovskite/HTL interface contact via F–π interactions, thereby enhancing hole extraction. [] This dual functionality leads to improved efficiency and stability in perovskite solar cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.